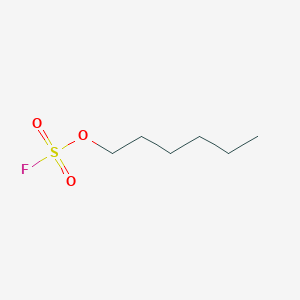
Dicarbon phosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbon phosphide, with the chemical formula C₂P, is a compound that consists of two carbon atoms and one phosphorus atomThe compound has a molecular weight of 54.9952 and is identified by the CAS Registry Number 12602-39-0 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dicarbon phosphide can be synthesized through various methods. One common approach involves the reaction of phosphine (PH₃) with methane (CH₄) in electron-irradiated interstellar ice analogues . This method demonstrates the formation of phosphorus-carbon bonds, which are crucial for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of metal compounds together with phosphate. This method requires temperatures around 200°C and involves solid-liquid reactions . Another approach includes the use of phosphite, hypophosphite, or phosphine for reduction at lower temperatures, leading to smaller and more active phosphide particles .
Análisis De Reacciones Químicas
Types of Reactions: Dicarbon phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phosphorus oxides, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Dicarbon phosphide has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of dicarbon phosphide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metals and other elements, influencing various chemical and biological processes. Its unique electronic properties make it suitable for applications in catalysis and material science .
Comparación Con Compuestos Similares
Phosphine (PH₃): A simple phosphorus hydride with different reactivity and applications.
Phosphorus Nitride (PN): Contains both phosphorus and nitrogen, with distinct chemical properties.
Carbon Phosphide (CP): Similar to dicarbon phosphide but with different carbon-phosphorus bonding.
Uniqueness: this compound stands out due to its unique combination of carbon and phosphorus atoms, leading to distinct electronic and chemical properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
12602-39-0 |
|---|---|
Fórmula molecular |
C2H3P |
Peso molecular |
58.02 g/mol |
Nombre IUPAC |
ethynylphosphane |
InChI |
InChI=1S/C2H3P/c1-2-3/h1H,3H2 |
Clave InChI |
LQEQXNYQQIBNEM-UHFFFAOYSA-N |
SMILES canónico |
C#CP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


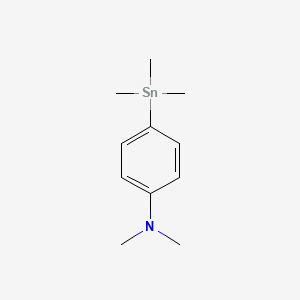

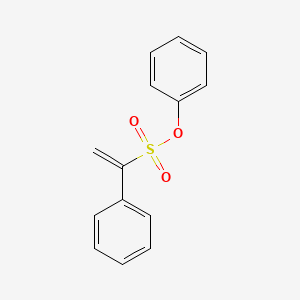
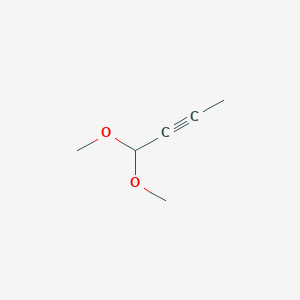
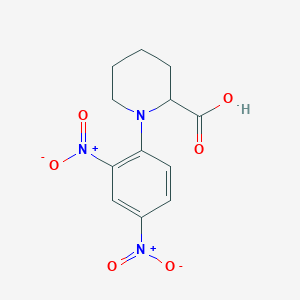
![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
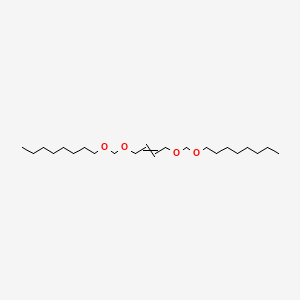
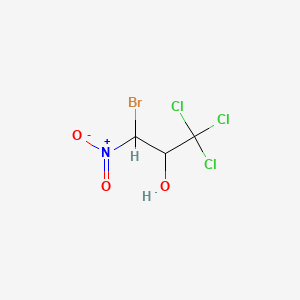

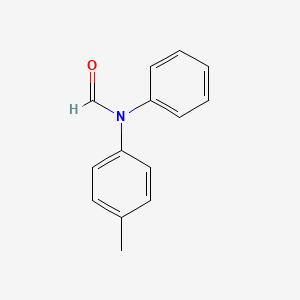

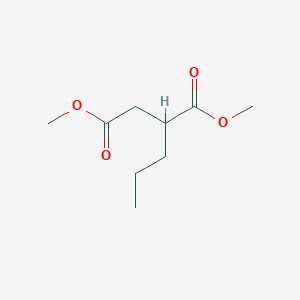
![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
